Lipoxygenase (5‑LO) Inhibitory Activity in RBL‑1 Cells: Differentiating Low‑Micromolar Potency from Inactive Analogues
In rat basophilic leukemia‑1 (RBL‑1) cells, 1‑butyl‑3‑(2‑morpholinoethyl)urea was evaluated for 5‑lipoxygenase (5‑LO) inhibition. At a screening concentration of 100 µM, it exhibited no significant activity (NS), in contrast to the structurally related but functionally potent N‑hydroxyurea lipoxygenase inhibitor class (e.g., zileuton, IC₅₀ ≈ 0.5–1 µM) [1]. This directly demonstrates that the butyl‑morpholinoethyl urea scaffold is not a privileged 5‑LO pharmacophore, a key discriminator for scientists selecting tool compounds for the arachidonic acid pathway.
| Evidence Dimension | 5‑Lipoxygenase inhibitory activity (RBL‑1 cell assay) |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | N‑hydroxyurea class (zileuton): IC₅₀ ≈ 0.5–1 µM |
| Quantified Difference | Target compound inactive at ≥100 µM; comparator active at sub‑micromolar concentrations (>100‑fold difference) |
| Conditions | Rat basophilic leukemia‑1 (RBL‑1) cell‑based assay at 100 µM screening concentration |
Why This Matters
This rules out the compound as a direct 5‑LO inhibitor, saving procurement costs for projects that require potent LOX modulation.
- [1] ChEMBL Assay CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑Lipoxygenase at 100 µM; NS = no significant activity. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010, accessed 26 Apr 2026. View Source
